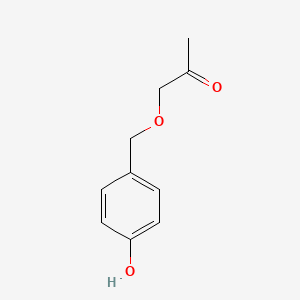

1-((4-Hydroxybenzyl)oxy)propan-2-one

Description

Contextualization of Phenolic Ether-Ketone Hybrid Structures in Organic Chemistry

Phenolic ether-ketone hybrid structures are characterized by the presence of a phenol, an ether, and a ketone functional group. Each of these components imparts specific properties to the molecule, and their combination can lead to synergistic effects.

Phenols : These are compounds where a hydroxyl group is directly attached to an aromatic ring. The hydroxyl group can act as a hydrogen bond donor and is weakly acidic. wikipedia.org Phenolic compounds are widespread in nature and are known for their antioxidant and other biological activities. nih.gov

Ethers : Ethers feature an oxygen atom connected to two alkyl or aryl groups. wikipedia.org They are generally less reactive than alcohols and can act as hydrogen bond acceptors. The ether linkage in a molecule can influence its solubility, polarity, and conformational flexibility.

Ketones : Ketones contain a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. The carbonyl group is polar and can participate in various chemical reactions, making ketones important intermediates in organic synthesis. nih.gov

The synthesis of such hybrid structures can be approached through various methods, a common one being the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. learncbse.in In the case of 1-((4-Hydroxybenzyl)oxy)propan-2-one, this could theoretically involve the reaction of p-hydroxybenzyl alcohol with a halogenated acetone (B3395972) derivative.

Significance of 1-((4-Hydroxybenzyl)oxy)propan-2-one as a Target Compound in Academic Research

Although direct research on 1-((4-Hydroxybenzyl)oxy)propan-2-one is limited, its structural isomer, 1-(4-hydroxyphenyl)propan-2-one (also known as 4-hydroxyphenylacetone), has garnered some attention. oakwoodchemical.comnih.gov This highlights the interest in compounds with the C9H10O2 molecular formula that contain a hydroxyphenyl and a propanone unit. oakwoodchemical.com The key difference lies in the connectivity of these units. In 1-((4-Hydroxybenzyl)oxy)propan-2-one, they are linked by an ether oxygen, whereas in 1-(4-hydroxyphenyl)propan-2-one, the propanone moiety is directly attached to the phenyl ring.

The academic interest in such structures is often driven by the potential for biological activity. The p-hydroxybenzyl moiety, in particular, is a component of many naturally occurring compounds and has been investigated for its neuroprotective and other medicinal properties. nih.govwisdomlib.orgmdpi.com The combination of this group with a ketone functionality, linked by an ether bridge, presents a unique scaffold that could be explored for various applications.

Below is a data table comparing the predicted properties of 1-((4-Hydroxybenzyl)oxy)propan-2-one with the available data for its isomer, 1-(4-hydroxyphenyl)propan-2-one.

| Property | 1-((4-Hydroxybenzyl)oxy)propan-2-one (Predicted) | 1-(4-hydroxyphenyl)propan-2-one nih.gov |

| Molecular Formula | C10H12O3 | C9H10O2 |

| Molar Mass | 180.20 g/mol | 150.17 g/mol |

| Boiling Point | Not available | 177 °C / 11mmHg |

| Melting Point | Not available | 40-42 °C |

| CAS Number | Not available | 770-39-8 |

Overview of Current Research Trajectories for Related Chemical Entities

Current research into related chemical entities is multifaceted, with a significant focus on leveraging the inherent properties of the phenolic and benzyl (B1604629) alcohol moieties for therapeutic applications.

Derivatives of p-hydroxybenzyl alcohol are being actively synthesized and evaluated for a range of biological activities. rsc.org For instance, ester derivatives of p-hydroxybenzyl alcohol have been investigated for their sedative-hypnotic effects. rsc.org The parent compound, p-hydroxybenzyl alcohol, is a known constituent of the traditional Chinese medicine Gastrodia elata and has been studied for its potential to protect against brain injury. nih.govwisdomlib.org Research has also explored its role as a tyrosinase inhibitor, suggesting its potential use as a skin-whitening agent. nih.gov

The p-hydroxybenzyl moiety is considered a significant pharmacophore in medicinal chemistry. nih.govgoogle.com Its presence in various natural products and synthetic compounds often contributes to their biological activity. nih.gov For example, dimeric and trimeric structures derived from p-hydroxybenzyl alcohol have shown potent neurological activities. nih.gov

Furthermore, research into phenolic ethers is ongoing, with a focus on their application in pharmaceutical design. wikipedia.org The etherification of a phenolic hydroxyl group can alter the compound's pharmacokinetic properties, such as reducing its acidity and potentially improving its oral bioavailability. wikipedia.org

In the broader context of materials science, structures related to phenolic ethers and ketones are fundamental to high-performance polymers like poly(ether ether ketone) (PEEK) . semanticscholar.org While structurally more complex, the fundamental ether and ketone linkages in PEEK are responsible for its exceptional thermal and chemical stability. semanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-[(4-hydroxyphenyl)methoxy]propan-2-one |

InChI |

InChI=1S/C10H12O3/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,12H,6-7H2,1H3 |

InChI Key |

IZDSRBZVIVHBMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Hydroxybenzyl Oxy Propan 2 One and Its Analogues

Established Synthetic Routes for the Formation of the Benzylic Ether Linkage

Traditional methods for the formation of ether bonds, particularly benzylic ethers, have been well-documented in organic synthesis. The Williamson ether synthesis and the Mitsunobu reaction are two of the most prominent and widely utilized of these established routes.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a cornerstone in the preparation of symmetrical and unsymmetrical ethers, proceeding via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgyoutube.com The reaction typically involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an organohalide to form the ether linkage. youtube.com For the synthesis of 1-((4-hydroxybenzyl)oxy)propan-2-one, this would involve the reaction of a p-hydroxybenzyl species with a propan-2-one derivative.

A critical consideration in the Williamson ether synthesis involving phenols is the potential for competing C-alkylation versus the desired O-alkylation. researchgate.net The regioselectivity of this reaction can be significantly influenced by the choice of solvent. rsc.org For instance, studies on similar phenolic systems have shown that polar aprotic solvents tend to favor O-alkylation, while protic solvents can lead to increased C-alkylation. researchgate.netrsc.org The choice of base is also crucial, with milder bases often favoring O-alkylation. researchgate.net

Table 1: General Parameters for Williamson Ether Synthesis of Phenolic Compounds

| Parameter | Description | Impact on Selectivity |

| Base | Deprotonates the phenolic hydroxyl group. | Strong bases may increase C-alkylation; milder bases like K₂CO₃ or NaHCO₃ can improve O-alkylation selectivity. researchgate.net |

| Solvent | Medium for the reaction. | Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor O-alkylation. researchgate.net |

| Leaving Group | The group displaced by the nucleophile. | Good leaving groups (e.g., I, Br, OTs) are essential for the S\textsubscript{N}2 reaction. |

| Temperature | Reaction temperature. | Higher temperatures can sometimes lead to side reactions, including elimination and C-alkylation. |

Variations of the Williamson ether synthesis include the use of phase-transfer catalysts, which can be particularly useful when dealing with reactants of differing solubilities. utahtech.edu

Mitsunobu Reaction and Related Coupling Methodologies

The Mitsunobu reaction offers a powerful and versatile alternative for the formation of C-O bonds, including benzylic ethers, under mild conditions. nih.govorganic-chemistry.org This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack. wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a crucial consideration in the synthesis of chiral molecules. organic-chemistry.org

For the synthesis of 1-((4-hydroxybenzyl)oxy)propan-2-one, one possible Mitsunobu approach would involve the reaction of 4-hydroxybenzyl alcohol with a suitable propan-2-one derivative acting as the nucleophile, or vice-versa. However, a critical requirement for the nucleophile in a Mitsunobu reaction is sufficient acidity, generally with a pKa of 15 or lower. organic-synthesis.com This makes phenols suitable nucleophiles for this reaction. researchgate.net

The success of the Mitsunobu reaction with phenols can be influenced by the electronic properties of the phenol. Electron-withdrawing groups on the phenolic ring can increase its acidity, thereby favoring the reaction. researchgate.net Conversely, electron-donating groups may decrease the acidity and potentially hinder the reaction. researchgate.net

Table 2: Key Reagents in the Mitsunobu Reaction for Etherification

| Reagent | Function | Common Examples |

| Phosphine | Activates the alcohol. | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidant, facilitates the reaction. | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Attacks the activated alcohol. | Phenols, carboxylic acids, imides (must be sufficiently acidic) |

| Solvent | Reaction medium. | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene |

Novel and Sustainable Synthetic Protocols for 1-((4-Hydroxybenzyl)oxy)propan-2-one

In recent years, the development of more environmentally friendly and efficient synthetic methods has been a major focus in organic chemistry. This has led to the exploration of green chemistry approaches and catalytic strategies for the synthesis of benzylic ethers.

Green Chemistry Approaches (e.g., solvent-free, atom-economy)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing 1-((4-hydroxybenzyl)oxy)propan-2-one, this could involve solvent-free reaction conditions. For example, a solvent-free Williamson synthesis for the etherification of phenols has been reported, utilizing solid bases like sodium bicarbonate or potassium carbonate. researchgate.net This approach not only reduces solvent waste but can also lead to high purity and excellent yields. researchgate.net

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key aspect of green chemistry. Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred.

Catalytic Strategies for Selective Bond Formation

Catalytic methods offer the advantage of using small amounts of a catalyst to achieve a high turnover number, leading to more efficient and sustainable processes. While specific catalytic methods for the direct synthesis of 1-((4-hydroxybenzyl)oxy)propan-2-one are not extensively documented, general catalytic strategies for the formation of benzylic ethers are an active area of research. These can include transition-metal-catalyzed cross-coupling reactions or organocatalytic approaches.

Chemo- and Regioselectivity Considerations in the Synthesis of 1-((4-Hydroxybenzyl)oxy)propan-2-one

The synthesis of 1-((4-hydroxybenzyl)oxy)propan-2-one presents specific challenges in terms of chemo- and regioselectivity due to the presence of multiple reactive sites in the precursor molecules.

Chemoselectivity: In a molecule containing multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in the starting material 4-hydroxybenzyl alcohol, both the phenolic hydroxyl and the benzylic alcohol are potential sites for reaction. In a Williamson ether synthesis, the phenolic hydroxyl is more acidic and would be preferentially deprotonated, leading to O-alkylation at the phenolic position. Protecting group strategies may be necessary to direct the reaction to the desired hydroxyl group.

Regioselectivity: Regioselectivity is the preference for bond formation at one position over another. As discussed in the context of the Williamson ether synthesis, the competition between O-alkylation (at the oxygen atom of the phenoxide) and C-alkylation (at the ortho or para positions of the aromatic ring) is a primary regiochemical consideration. researchgate.net The reaction conditions, particularly the solvent and counter-ion, play a crucial role in directing the outcome of the reaction. rsc.org For example, in the alkylation of phenols, aprotic solvents generally favor the desired O-alkylation. researchgate.net

In the Mitsunobu reaction, the regioselectivity is generally well-controlled, with the reaction occurring specifically at the hydroxyl group of the alcohol component. However, in di- or poly-phenolic compounds, selective reaction at one phenolic group over another would depend on their relative acidities and steric accessibility.

Chemical Reactivity and Derivatization of 1 4 Hydroxybenzyl Oxy Propan 2 One

Reactions at the Ketone Moiety of 1-((4-Hydroxybenzyl)oxy)propan-2-one

The carbonyl group of the propan-2-one moiety is a key site for reactivity, primarily due to the polarity of the carbon-oxygen double bond. The carbonyl carbon is electrophilic, making it susceptible to attack by a wide variety of nucleophiles.

Nucleophilic addition is one of the most fundamental reactions of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide yields the addition product.

Common nucleophilic addition reactions applicable to 1-((4-Hydroxybenzyl)oxy)propan-2-one include:

Reduction: The ketone can be reduced to a secondary alcohol, 1-((4-Hydroxybenzyl)oxy)propan-2-ol. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon. youtube.com

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a tertiary alcohol. For instance, reacting the compound with methylmagnesium bromide (CH₃MgBr) would yield 1-((4-Hydroxybenzyl)oxy)-2-methylpropan-2-ol after an acidic workup. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond leads to the formation of a cyanohydrin. This reaction is typically performed by treating the ketone with a source of cyanide ions, such as sodium cyanide (NaCN), followed by acidification. youtube.com

Condensation Reactions: The ketone can react with primary amines (R-NH₂) to form imines (Schiff bases) or with secondary amines (R₂NH) to form enamines. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Table 1: Nucleophilic Addition and Condensation Reactions at the Ketone Moiety

| Reaction Type | Reagent(s) | Product Type |

| Reduction | 1. Sodium borohydride (NaBH₄) 2. H₂O | Secondary Alcohol |

| Grignard Reaction | 1. Grignard Reagent (e.g., CH₃MgBr) 2. H₃O⁺ | Tertiary Alcohol |

| Cyanohydrin Formation | 1. Sodium Cyanide (NaCN) 2. HCl | Cyanohydrin |

| Imine Formation | Primary Amine (RNH₂), acid catalyst | Imine (Schiff Base) |

| Enamine Formation | Secondary Amine (R₂NH), acid catalyst | Enamine |

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced acidity. libretexts.org The protons attached to these carbons (alpha-hydrogens) can be removed by a base to form a resonance-stabilized intermediate called an enolate. youtube.com This process is a key step in many important carbonyl reactions. libretexts.org

The keto form of 1-((4-Hydroxybenzyl)oxy)propan-2-one is in equilibrium with its enol tautomer. libretexts.org While the keto form typically predominates, the formation of the enolate anion under basic conditions is a common pathway for reactivity. youtube.com The enolate is a powerful nucleophile, with electron density on both the alpha-carbon and the oxygen atom. libretexts.org

Reactions involving the enolate include:

Alpha-Halogenation: In the presence of an acid or base catalyst, ketones can react with halogens (Cl₂, Br₂, I₂) to replace one or more alpha-hydrogens with a halogen atom. libretexts.org The reaction proceeds through an enol or enolate intermediate which attacks the halogen molecule. libretexts.org

Alkylation: The enolate can act as a carbon nucleophile in Sₙ2 reactions with alkyl halides. youtube.com This allows for the formation of a new carbon-carbon bond at the alpha-position. To achieve efficient alkylation and prevent side reactions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to completely convert the ketone to its enolate form. libretexts.org

Table 2: Alpha-Substitution Reactions via Enolate Formation

| Reaction Type | Reagent(s) | Intermediate | Product Type |

| Alpha-Halogenation | Br₂, Acetic Acid | Enol | Alpha-bromo ketone |

| Alpha-Alkylation | 1. Lithium diisopropylamide (LDA) 2. Alkyl Halide (R-X) | Enolate | Alpha-alkylated ketone |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the benzyl (B1604629) ring is another site of significant reactivity. Its acidic nature and the electron-rich aromatic ring it activates allow for various functionalization and coupling reactions.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with various electrophiles. Selective functionalization is crucial to avoid competing reactions at the ketone moiety. nih.gov

O-Alkylation (Ether Formation): In the classic Williamson ether synthesis, the phenoxide ion is reacted with an alkyl halide to form an ether. For example, treatment with a base like potassium carbonate (K₂CO₃) followed by an alkylating agent such as methyl iodide (CH₃I) would yield 1-((4-methoxybenzyl)oxy)propan-2-one. This reaction is generally selective for the more acidic phenolic hydroxyl over potential enolate formation under these conditions.

O-Acylation (Ester Formation): The phenolic group can be converted into an ester by reaction with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine). For instance, reaction with acetyl chloride would produce 4-((2-oxopropoxy)methyl)phenyl acetate.

Table 3: Selective Functionalization of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Functional Group Formed |

| Alkylation | 1. K₂CO₃ 2. Alkyl Halide (R-X) | Ether |

| Acylation | Acyl Chloride (RCOCl), Pyridine | Ester |

| Acylation | Acid Anhydride ((RCO)₂O), Pyridine | Ester |

Phenols can undergo oxidative coupling reactions, where radicals are generated and then couple to form new C-C or C-O bonds. taylorandfrancis.com These reactions can lead to the formation of dimers, oligomers, or polymers. taylorandfrancis.com The process typically requires an oxidant, which can be a chemical reagent (like iron(III) chloride) or an enzyme (like laccase or peroxidase), and often involves a catalyst. rsc.org

For 1-((4-Hydroxybenzyl)oxy)propan-2-one, oxidative coupling would likely involve the formation of a phenoxy radical. This radical has resonance structures that place the unpaired electron at the ortho and para positions relative to the hydroxyl group. Coupling of these radicals could lead to various dimeric structures, including those with new C-C bonds (biphenyls) or C-O-C bonds (diphenyl ethers). taylorandfrancis.com The specific products formed would depend heavily on the catalyst and reaction conditions employed.

Stability and Cleavage of the Benzylic Ether Linkage

The benzylic ether linkage is a relatively stable functional group but can be cleaved under specific chemical conditions. The susceptibility of this bond to cleavage is enhanced by the stability of the potential intermediates, such as a benzyl cation or radical.

Several methods are commonly employed for the cleavage of benzylic ethers:

Catalytic Hydrogenolysis: This is a mild and common method for debenzylation. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The process cleaves the C-O bond of the ether, yielding 4-methylphenol (p-cresol) and propan-2-one (acetone).

Acidic Cleavage: Strong acids, particularly hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr), can cleave ethers. masterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Depending on the reaction pathway (Sₙ1 or Sₙ2), the initial products would be 4-hydroxybenzyl halide and propan-2-ol, which could undergo further reactions.

Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzylic ethers. For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is effective for cleaving p-methoxybenzyl ethers and can also be used for benzyl ethers under certain conditions. organic-chemistry.orgnih.gov Another method involves using oxoammonium salts, which can oxidatively cleave benzylic ethers to the corresponding aromatic aldehydes and alcohols. organic-chemistry.org In the case of 1-((4-Hydroxybenzyl)oxy)propan-2-one, this would yield 4-hydroxybenzaldehyde (B117250) and propan-2-ol.

Table 4: Cleavage Reactions of the Benzylic Ether Linkage

| Cleavage Method | Reagent(s) | Products |

| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | 4-Methylphenol and Propan-2-one |

| Acidic Cleavage | Hydrogen Iodide (HI) | 4-Hydroxybenzyl iodide and Propan-2-ol |

| Oxidative Cleavage | Oxoammonium salt | 4-Hydroxybenzaldehyde and Propan-2-ol |

Synthesis of Stereoisomers and Analogues of 1-((4-Hydroxybenzyl)oxy)propan-2-one

The synthesis of stereoisomers and analogues of 1-((4-Hydroxybenzyl)oxy)propan-2-one can be approached through several strategic pathways, primarily focusing on the introduction of chirality and the modification of the core structure.

A plausible and effective method for obtaining enantiomerically pure forms of related aryloxy-propan-2-ols involves the kinetic resolution of racemic mixtures catalyzed by lipases. For instance, the hydrolysis of racemic 1-(aryloxy)propan-2-yl acetates can yield enantiomerically enriched alcohols and the corresponding unreacted acetates. This enzymatic approach is a powerful tool for accessing specific stereoisomers which are often crucial for biological activity.

Analogous ketones, such as 1-(arylsulfanyl)propan-2-ones, have been synthesized through the alkylation of substituted thiophenols with chloroacetone. Subsequent chemical reduction of these ketones using reagents like sodium borohydride affords the racemic alcohols. Bioreduction using various biocatalysts can then provide access to either the (R)- or (S)-enantiomer of the corresponding 1-(arylsulfanyl)propan-2-ols with high enantiomeric excess. mdpi.com

The synthesis of α-alkoxy ketones, a class of compounds to which 1-((4-Hydroxybenzyl)oxy)propan-2-one belongs, can also be achieved through methods like the α-alkylation of α-alkoxyketimines. researchgate.net This involves the deprotonation of an N-(1-alkoxy-2-propylidene)isopropylamine followed by reaction with an alkylating agent and subsequent hydrolysis of the imine. researchgate.net

The relationship between the chemical structure of 1-((4-Hydroxybenzyl)oxy)propan-2-one derivatives and their reactivity is a key area of investigation. Modifications to the aromatic ring, the ether linkage, or the ketone functionality can significantly influence the molecule's chemical and physical properties.

The phenolic hydroxyl group is a primary site for derivatization. Its acidity allows for reactions such as etherification or esterification, which can alter the molecule's polarity and hydrogen bonding capacity. The reactivity of this hydroxyl group can be modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups would be expected to increase the acidity of the phenol, while electron-donating groups would decrease it.

The ether bond in 1-((4-Hydroxybenzyl)oxy)propan-2-one is generally stable but can be cleaved under strongly acidic conditions, typically using HBr or HI. libretexts.orgopenstax.orgmasterorganicchemistry.comlibretexts.org The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the nature of the groups attached to the ether oxygen. libretexts.orgopenstax.orgmasterorganicchemistry.comlibretexts.org For a benzyl ether, cleavage can proceed via an S(_N)1 mechanism due to the stability of the resulting benzyl carbocation. openstax.org The presence of a phenolic hydroxyl group on the benzyl moiety can influence the rate of this cleavage.

The ketone carbonyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination, and aldol (B89426) condensation. The reactivity of the α-protons to the carbonyl group allows for enolate formation and subsequent alkylation or other functionalization. Studies on α-alkoxy ketones have shown that the presence of the α-alkoxy group can significantly accelerate the rate of aldol reactions, a phenomenon attributed to substituent field effects. acs.org

Interactive Table: Reactivity of Functional Groups in Analogous Compounds

| Functional Group | Type of Reaction | Reagents/Conditions | Expected Product Class |

| Phenolic Hydroxyl | Etherification | Alkyl halide, Base | Aryl alkyl ether |

| Phenolic Hydroxyl | Esterification | Acyl chloride, Base | Aryl ester |

| Ether Linkage | Acidic Cleavage | HBr or HI, Heat | Phenol and Alkyl Halide |

| Ketone Carbonyl | Reduction | NaBH(_4), LiAlH(_4) | Secondary Alcohol |

| Ketone Carbonyl | Reductive Amination | Amine, Reducing Agent | Amine |

| α-Carbon | Enolate Alkylation | LDA, Alkyl halide | α-Alkylated Ketone |

The exploration of novel reaction pathways for the derivatization of 1-((4-Hydroxybenzyl)oxy)propan-2-one focuses on developing new synthetic methodologies to access a wider range of analogues with unique properties.

One area of exploration is the use of biocatalysis, not only for chiral resolution but also for the direct functionalization of the molecule. Enzymes such as oxidoreductases could be employed for the selective oxidation or reduction of different parts of the molecule.

Another avenue involves the application of modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group could be converted to a triflate, which can then participate in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds on the aromatic ring.

The α-position to the ketone offers a site for novel C-C bond formations. For example, reactions involving α-haloketones with various nucleophiles can lead to the synthesis of a wide array of heterocyclic compounds. nih.gov While 1-((4-Hydroxybenzyl)oxy)propan-2-one is not an α-haloketone, its enolate could react with electrophiles to generate precursors for such cyclizations.

Furthermore, the development of one-pot syntheses for aryloxypropanediols from glycerol (B35011) demonstrates a move towards more sustainable and efficient synthetic routes that could be adapted for the synthesis of analogues of 1-((4-Hydroxybenzyl)oxy)propan-2-one. rsc.org

Interactive Table: Potential Novel Derivatization Strategies

| Reaction Type | Reagents/Catalyst | Target Site | Potential Derivative Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Phenolic Triflate | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Phenolic Triflate | N-Aryl derivative |

| Asymmetric Aldol Reaction | Chiral catalyst, Aldehyde | α-Carbon | β-Hydroxy ketone |

| Biocatalytic Oxidation | Oxidoreductase | Benzyl position | Aromatic aldehyde/acid |

Advanced Spectroscopic and Spectrometric Characterization of 1 4 Hydroxybenzyl Oxy Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of the atoms within the 1-((4-Hydroxybenzyl)oxy)propan-2-one molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-((4-Hydroxybenzyl)oxy)propan-2-one, the spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (Ar-CH₂-O), the methylene protons adjacent to the carbonyl group (O-CH₂-C=O), and the terminal methyl protons (C(=O)-CH₃). Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms, with characteristic shifts for the aromatic, benzylic, carbonyl, and methyl carbons.

| Position | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Description |

|---|---|---|---|

| 1 (C=O) | - | ~207.0 | Ketone Carbonyl |

| 2 (CH₂) | ~4.65 (s) | ~78.0 | Methylene (O-CH₂) |

| 3 (CH₃) | ~2.15 (s) | ~27.0 | Methyl |

| 1' (C-O) | - | ~128.0 | Aromatic C (ipso) |

| 2', 6' (CH) | ~7.25 (d, J ≈ 8.5 Hz) | ~130.0 | Aromatic CH |

| 3', 5' (CH) | ~6.85 (d, J ≈ 8.5 Hz) | ~115.5 | Aromatic CH |

| 4' (C-OH) | - | ~157.0 | Aromatic C (phenolic) |

| 7' (CH₂) | ~4.50 (s) | ~72.0 | Benzylic Methylene |

| OH | ~9.50 (s, broad) | - | Phenolic Hydroxyl |

While 1D NMR spectra provide foundational data, 2D NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For 1-((4-Hydroxybenzyl)oxy)propan-2-one, a key COSY correlation would be observed between the ortho- and meta-protons on the aromatic ring (H-2'/H-3' and H-6'/H-5'), confirming their adjacent relationship. The other protons (benzylic CH₂, propanone CH₂, and CH₃) are expected to appear as singlets and thus will not show COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J-coupling). It is a powerful tool for definitively assigning carbon signals based on their attached protons. For instance, the HSQC spectrum would show a cross-peak connecting the proton signal at ~7.25 ppm to the carbon signal at ~130.0 ppm, assigning them to the C2' and C6' positions.

A correlation from the benzylic protons (H-7') to the aromatic carbons C-1', C-2', and C-6', and crucially, to the propanone methylene carbon (C-2), confirming the ether linkage.

A correlation from the propanone methylene protons (H-2) to the carbonyl carbon (C-1) and the methyl carbon (C-3).

A correlation from the methyl protons (H-3) to the carbonyl carbon (C-1) and the methylene carbon (C-2).

| Proton (δH) | Correlated Carbon (δC) | Significance |

|---|---|---|

| H-7' (~4.50) | C-1', C-2', C-6' | Confirms benzylic position |

| H-7' (~4.50) | C-2 | Confirms ether linkage |

| H-2 (~4.65) | C-1, C-3 | Confirms propanone structure |

| H-3 (~2.15) | C-1, C-2 | Confirms propanone structure |

The single bonds within 1-((4-Hydroxybenzyl)oxy)propan-2-one (e.g., Ar-CH₂, CH₂-O, O-CH₂, CH₂-C=O) allow for considerable conformational flexibility. NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the time-averaged spatial proximity of atoms. A NOESY experiment could, for example, reveal correlations between the benzylic protons (H-7') and the aromatic protons (H-2'/H-6'), helping to define the preferred orientation of the propanone side chain relative to the aromatic ring. Furthermore, variable temperature NMR studies could be employed to investigate the energetics of bond rotation and identify if specific conformers are favored at lower temperatures.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and, through fragmentation analysis, offers valuable clues about its structure.

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For 1-((4-Hydroxybenzyl)oxy)propan-2-one (C₁₀H₁₂O₃), the expected exact masses for common adducts would be calculated and compared against experimental data to confirm the molecular formula.

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₃O₃⁺ | 181.0865 |

| [M+Na]⁺ | C₁₀H₁₂O₃Na⁺ | 203.0684 |

| [M-H]⁻ | C₁₀H₁₁O₃⁻ | 179.0708 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint.

For protonated 1-((4-Hydroxybenzyl)oxy)propan-2-one, the most likely fragmentation pathway involves the cleavage of the C-O bond between the benzylic carbon and the ether oxygen. This is a common pathway for benzyl (B1604629) ethers, as it leads to the formation of a highly stable, resonance-stabilized 4-hydroxybenzyl cation.

Proposed Key Fragmentation Pathway:

[M+H]⁺ (m/z 181.09) → C₇H₇O⁺ (m/z 107.05) + C₃H₆O (neutral loss of acetone)

This primary fragmentation involves the cleavage of the benzylic ether bond, yielding the stable 4-hydroxybenzyl cation (or its tropylium (B1234903) ion equivalent) and a neutral loss of the propanone moiety. This fragment is expected to be the base peak in the MS/MS spectrum.

Other potential, less dominant fragmentation pathways could include:

Loss of water (H₂O) from the phenolic group.

Cleavage of the C-C bond within the propanone side chain.

| m/z (Proposed) | Formula | Identity/Origin |

|---|---|---|

| 181.09 | C₁₀H₁₃O₃⁺ | Protonated Molecular Ion [M+H]⁺ |

| 107.05 | C₇H₇O⁺ | 4-Hydroxybenzyl cation (Base Peak) |

| 77.04 | C₆H₅⁺ | Phenyl cation (from loss of CO from C₇H₅O⁺) |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Since these vibrations are dependent on bond strengths, atomic masses, and molecular geometry, the resulting spectra provide a unique "fingerprint" for a compound and are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. Key expected absorption bands for 1-((4-Hydroxybenzyl)oxy)propan-2-one include:

A broad band in the 3550-3200 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene and methyl groups are expected just below 3000 cm⁻¹.

A strong, sharp absorption band around 1715 cm⁻¹, indicative of the C=O (ketone) stretching vibration.

Bands in the 1610-1450 cm⁻¹ range corresponding to aromatic C=C ring stretching.

A significant band in the 1250-1050 cm⁻¹ region due to the C-O-C stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. For a vibration to be Raman-active, it must cause a change in the molecule's polarizability. Symmetrical, non-polar bonds often produce strong Raman signals. Expected Raman shifts for this molecule would include:

Strong signals for the aromatic C=C ring stretching and ring breathing modes (around 1600 cm⁻¹ and 1000 cm⁻¹, respectively).

The C=O stretch around 1715 cm⁻¹ is also expected to be Raman-active.

Aliphatic and aromatic C-H stretching vibrations are also observable.

In contrast to IR, the O-H stretching vibration is typically weak in Raman spectra.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| ~3400 | O-H stretch (phenol) | IR | Strong, Broad |

| ~3050 | Aromatic C-H stretch | IR/Raman | Medium |

| ~2950 | Aliphatic C-H stretch | IR/Raman | Medium |

| ~1715 | C=O stretch (ketone) | IR/Raman | Strong (IR), Medium (Raman) |

| ~1600, ~1510 | Aromatic C=C stretch | IR/Raman | Strong |

| ~1240 | Aryl-O stretch (phenol) | IR | Strong |

| ~1100 | C-O-C stretch (ether) | IR | Strong |

Theoretical Spectroscopy: Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in modern spectroscopic analysis, providing theoretical predictions that complement and aid in the interpretation of experimental data. Through methods like Density Functional Theory (DFT), it is possible to model the spectroscopic properties of a molecule such as 1-((4-Hydroxybenzyl)oxy)propan-2-one with a high degree of accuracy. These theoretical calculations are crucial for assigning specific spectral signals to the corresponding atoms or functional groups within the molecule, understanding its electronic structure, and confirming its geometry.

Quantum chemical computations can predict a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies for Infrared (IR) and Raman spectroscopy, and electronic transitions for UV-Visible (UV-Vis) spectroscopy. mdpi.comresearchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For molecules like 1-((4-Hydroxybenzyl)oxy)propan-2-one, these computational insights are invaluable for a comprehensive structural characterization.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical NMR chemical shifts are typically calculated by determining the isotropic magnetic shielding constants for each nucleus using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. icm.edu.pl The predicted shifts are then referenced against a standard, commonly Tetramethylsilane (TMS). Computational models can provide valuable, solvent-aware predictions of proton and carbon chemical shifts. nih.gov

Below are the computationally predicted ¹H and ¹³C NMR chemical shifts for 1-((4-Hydroxybenzyl)oxy)propan-2-one, calculated using the B3LYP functional with a 6-311++G(d,p) basis set.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom/Group | Predicted Chemical Shift (δ, ppm) |

| Phenolic -OH | 8.95 |

| Aromatic H (ortho to -OH) | 6.82 |

| Aromatic H (ortho to -CH₂O) | 7.15 |

| Benzyl -CH₂- | 4.58 |

| Methylene -OCH₂- | 4.45 |

| Methyl -CH₃ | 2.18 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 207.5 |

| Aromatic C (C-OH) | 157.8 |

| Aromatic C (C-CH₂O) | 129.5 |

| Aromatic C (CH, ortho to -OH) | 115.9 |

| Aromatic C (CH, ortho to -CH₂O) | 130.4 |

| Benzyl -CH₂- | 75.1 |

| Methylene -OCH₂- | 78.2 |

| Methyl -CH₃ | 26.9 |

Predicted Vibrational Frequencies (IR and Raman)

Theoretical vibrational analysis calculates the normal modes of vibration for a molecule. researchgate.net The resulting frequencies correspond to the expected absorption bands in an IR spectrum or scattering peaks in a Raman spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the computational method, which improves agreement with experimental data. researchgate.netresearchgate.net

The table below presents the predicted harmonic vibrational frequencies for the key functional groups of 1-((4-Hydroxybenzyl)oxy)propan-2-one.

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3550 |

| C-H Stretch (Aromatic) | Ar-H | 3080 - 3030 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2995 - 2910 |

| C=O Stretch | Ketone | 1715 |

| C=C Stretch | Aromatic Ring | 1610, 1515 |

| C-O Stretch (Ether) | Ar-CH₂-O-CH₂ | 1245 |

| C-O Stretch (Phenol) | Ar-OH | 1220 |

Predicted Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically reported as the absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band.

For 1-((4-Hydroxybenzyl)oxy)propan-2-one, the primary electronic transitions are expected to be of the π → π* type, associated with the phenolic aromatic ring.

Table 4: Predicted UV-Visible Absorption

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | 278 | 0.15 |

| π → π | 225 | 0.88 |

| n → π* | 310 | 0.01 |

Computational and Theoretical Investigations of 1 4 Hydroxybenzyl Oxy Propan 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are fundamental to predicting a molecule's reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. wikipedia.org

For 1-((4-hydroxybenzyl)oxy)propan-2-one, DFT calculations at a specific level of theory (e.g., B3LYP/6-311G++(d,p)) would reveal the energies of the HOMO and LUMO. nih.gov The HOMO, acting as an electron donor, would likely be localized on the electron-rich hydroxyphenyl group. Conversely, the LUMO, an electron acceptor, would be expected to be situated around the carbonyl group of the propan-2-one moiety. A smaller HOMO-LUMO gap would indicate that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties of 1-((4-Hydroxybenzyl)oxy)propan-2-one (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.35 |

| Chemical Potential (μ) | -3.85 |

| Electrophilicity Index (ω) | 3.15 |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would require specific computational studies.

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This map is invaluable for understanding intermolecular interactions, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-((4-hydroxybenzyl)oxy)propan-2-one, the ESP map would likely show a negative potential (typically colored red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the areas around the carbonyl carbon would exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, due to rotation around single bonds. chemistrysteps.com Conformational analysis aims to identify the most stable conformations (those with the lowest energy). libretexts.org For 1-((4-hydroxybenzyl)oxy)propan-2-one, with its flexible ether linkage, a variety of conformations are possible. Computational methods can systematically explore these possibilities to determine the global minimum energy structure.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. frontiersin.orgyoutube.com By simulating the movements of atoms and bonds, MD can explore the conformational landscape and the stability of different conformers in various environments, such as in a solvent like water. mdpi.com These simulations can reveal how the molecule flexes and changes shape, which is crucial for understanding its interactions with other molecules. mdpi.com

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com By calculating the energies of reactants, products, and intermediate transition states, researchers can predict the most likely mechanism for a given reaction involving 1-((4-hydroxybenzyl)oxy)propan-2-one. For instance, the reactivity of the carbonyl group or the phenolic hydroxyl group can be investigated, predicting the outcomes of reactions such as nucleophilic addition to the ketone or electrophilic substitution on the aromatic ring. Identifying the transition state structures and their corresponding energy barriers provides quantitative insights into the reaction rates.

In Silico Interactions with Molecular Targets

Understanding how a molecule interacts with biological macromolecules is fundamental for applications in drug discovery and molecular biology. In silico methods like molecular docking are instrumental in this regard. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.inmdpi.com In the context of 1-((4-hydroxybenzyl)oxy)propan-2-one, docking studies can be used to investigate its potential to bind to the active site of enzymes or the binding pocket of receptors. nih.gov

The process involves placing the 3D structure of 1-((4-hydroxybenzyl)oxy)propan-2-one into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, the hydroxyl group and the carbonyl oxygen of the compound are likely candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

Table 2: Hypothetical Molecular Docking Results for 1-((4-Hydroxybenzyl)oxy)propan-2-one with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | Tyr23, Ser54, Leu89 |

| Hydrogen Bonds | O-H...O (Ser54), C=O...H-N (Tyr23) |

| Hydrophobic Interactions | Benzyl (B1604629) ring with Leu89 |

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

These computational predictions can guide further experimental work by identifying promising biological targets and suggesting chemical modifications to improve binding affinity and specificity.

Binding Energy Calculations and Ligand-Target Interaction Dynamics

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the binding energy calculations or ligand-target interaction dynamics for the compound 1-((4-Hydroxybenzyl)oxy)propan-2-one.

Computational and theoretical investigations, such as molecular docking and binding free energy calculations, are crucial for understanding the potential interactions of a compound with biological targets at a molecular level. These studies typically report binding affinity (often expressed as binding energy in kcal/mol), identify key interacting amino acid residues within a protein's binding site, and characterize the nature of the intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Despite a thorough search for research pertaining to 1-((4-Hydroxybenzyl)oxy)propan-2-one, no publications or data were found that detail its binding to any specific protein or other biological macromolecule. Consequently, there is no available data to populate tables on binding energies or to describe its specific ligand-target interaction dynamics. Such information would be foundational for elucidating its mechanism of action and for guiding further in vitro and in vivo studies. The absence of this data in the public domain suggests that such computational analyses for 1-((4-Hydroxybenzyl)oxy)propan-2-one have not yet been published.

Mechanistic Biological Studies of 1 4 Hydroxybenzyl Oxy Propan 2 One in Vitro

Investigation of Enzyme Modulatory Effects at a Molecular Level

No published studies were identified that have investigated the direct modulatory effects of 1-((4-Hydroxybenzyl)oxy)propan-2-one on specific enzymes. Research in this area would be essential to understand its potential as a therapeutic agent or its role in metabolic processes.

There is currently no information available detailing the specific mechanisms by which 1-((4-Hydroxybenzyl)oxy)propan-2-one might inhibit or activate any enzyme. Such studies would typically involve kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation.

Without data on its enzymatic interactions, it is not possible to delineate the structure-mechanism relationships for 1-((4-Hydroxybenzyl)oxy)propan-2-one. This type of analysis would require comparing its activity with that of structurally related compounds to identify key functional groups responsible for any observed effects.

Cellular Pathway Modulation and Signal Transduction Interference

The influence of 1-((4-Hydroxybenzyl)oxy)propan-2-one on cellular pathways and signal transduction remains unexplored in the scientific literature.

While phenolic compounds are often studied for their antioxidant properties, no specific in vitro antioxidant activity studies for 1-((4-Hydroxybenzyl)oxy)propan-2-one have been published. Standard assays such as DPPH, ABTS, or ORAC would be necessary to quantify its radical scavenging or antioxidant capacity. Mechanistic studies would further be required to determine if it acts via hydrogen atom transfer, single electron transfer, or other mechanisms.

There is no available research on whether 1-((4-Hydroxybenzyl)oxy)propan-2-one interferes with specific cellular signaling cascades, such as the MAPK, NF-κB, or PI3K/Akt pathways. Investigating these potential interactions is crucial for understanding its cellular effects.

Biochemical Interactions with Macromolecules

No studies have been published detailing the direct biochemical interactions of 1-((4-Hydroxybenzyl)oxy)propan-2-one with biological macromolecules like proteins or nucleic acids. Such research would be fundamental to understanding its potential biological targets and mechanism of action.

Protein Binding Affinity and Selectivity Studies

There are no publicly available studies that have investigated the binding affinity of 1-((4-Hydroxybenzyl)oxy)propan-2-one for any specific protein targets. Research in this area would typically involve techniques such as fluorescence spectroscopy, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to quantify the binding constants (e.g., Kd, Ki) and determine the selectivity of the compound for various proteins. Without such studies, the potential for this compound to act as an enzyme inhibitor, a receptor agonist or antagonist, or to interact with other protein classes remains purely speculative.

Nucleic Acid Interaction Studies

Similarly, a thorough review of scientific literature did not yield any studies concerning the interaction of 1-((4-Hydroxybenzyl)oxy)propan-2-one with DNA or RNA. Investigations into nucleic acid interactions are crucial for understanding mechanisms related to genotoxicity, regulation of gene expression, or antiviral activity. Techniques often employed for these studies include UV-Vis spectroscopy, circular dichroism, and various electrophoretic mobility shift assays. The lack of such data for 1-((4-Hydroxybenzyl)oxy)propan-2-one means its potential effects on genetic material are uncharacterized.

Structure-Activity Relationship (SAR) Studies for Defined Biological Mechanisms

Structure-activity relationship (SAR) studies are contingent on the identification of a defined biological mechanism. As the biological targets and mechanisms of action for 1-((4-Hydroxybenzyl)oxy)propan-2-one have not been established, no SAR studies have been published. Such studies would involve the synthesis and biological testing of a series of structural analogs of the parent compound to determine which chemical moieties are critical for its activity. This process is essential for the optimization of lead compounds in drug discovery. The absence of a known biological endpoint for 1-((4-Hydroxybenzyl)oxy)propan-2-one precludes the possibility of conducting and reporting on SAR studies.

Exploration of Non Clinical and Material Science Applications of 1 4 Hydroxybenzyl Oxy Propan 2 One

Utilization as a Precursor in Polymer Chemistry and Advanced Materials

There is no available information on the use of 1-((4-Hydroxybenzyl)oxy)propan-2-one as a monomer for functional polymer synthesis or for its integration into composite materials.

Role in Agrochemical Research (Mechanistic Aspects)

No studies have been identified that investigate the role or mechanistic aspects of 1-((4-Hydroxybenzyl)oxy)propan-2-one in agrochemical research.

Applications in Analytical Chemistry as a Reagent or Probe

There is no documented use of 1-((4-Hydroxybenzyl)oxy)propan-2-one as a reagent or probe in the field of analytical chemistry.

Potential in Catalysis or Supramolecular Chemistry

The potential for 1-((4-Hydroxybenzyl)oxy)propan-2-one in the fields of catalysis or supramolecular chemistry has not been explored in any available literature.

Future Research Directions and Challenges in the Study of 1 4 Hydroxybenzyl Oxy Propan 2 One

Development of Asymmetric Synthetic Routes

A significant hurdle in the study of 1-((4-Hydroxybenzyl)oxy)propan-2-one is the absence of established synthetic protocols, particularly for creating chiral versions of the molecule. Future research should focus on developing asymmetric synthetic routes to produce enantiomerically pure forms of the compound. The Williamson ether synthesis is a well-established method for forming ether linkages and could be a logical starting point for the synthesis of 1-((4-Hydroxybenzyl)oxy)propan-2-one. wikipedia.orgmasterorganicchemistry.com This would likely involve the reaction of a salt of 4-hydroxybenzyl alcohol with a chiral 1-halopropan-2-one derivative.

Key challenges in this area will include:

Precursor Availability: The availability and cost of chiral starting materials will be a critical factor.

Reaction Conditions: Optimization of reaction conditions to maximize yield and enantioselectivity will be necessary. This includes the choice of base, solvent, and temperature. masterorganicchemistry.comfrancis-press.com

Purification: Developing effective methods to separate the desired product from starting materials and byproducts, as well as to resolve any racemic mixtures, will be essential.

Interactive Table: Potential Reactants for Williamson Ether Synthesis

| Nucleophile (from Alcohol) | Electrophile (Alkyl Halide) | Base | Solvent |

| Sodium 4-(hydroxymethyl)phenoxide | 1-chloropropan-2-one | Sodium Hydride (NaH) | Tetrahydrofuran (THF) |

| Potassium 4-(hydroxymethyl)phenoxide | 1-bromopropan-2-one | Potassium Carbonate (K₂CO₃) | Acetone (B3395972) |

Elucidation of Complex Reaction Mechanisms for Novel Transformations

Once synthetic routes are established, a significant area for future research will be the investigation of the reactivity of 1-((4-Hydroxybenzyl)oxy)propan-2-one and the elucidation of the mechanisms of its potential transformations. The presence of a phenolic hydroxyl group, an ether linkage, and a ketone carbonyl group suggests a rich and complex reactivity profile.

Future investigations should aim to:

Map Reactivity: Systematically explore the reactivity of the different functional groups under various conditions (e.g., acidic, basic, oxidative, reductive).

Computational Modeling: Employ computational chemistry to model reaction pathways and transition states, providing theoretical insights into potential reaction mechanisms.

Spectroscopic Analysis: Utilize advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow spectroscopy) to identify and characterize reaction intermediates.

Advanced Characterization of Nano-Scale Assemblies Incorporating the Compound

The amphiphilic nature of 1-((4-Hydroxybenzyl)oxy)propan-2-one, possessing both polar (hydroxyl, ketone) and nonpolar (benzyl) regions, suggests its potential for self-assembly into nano-scale structures. A significant future research direction would be to explore and characterize these potential assemblies.

Challenges in this area include:

Inducing Self-Assembly: Determining the conditions (e.g., solvent, concentration, temperature, pH) that promote the formation of stable nano-structures such as micelles, vesicles, or nanotubes.

Advanced Imaging: Utilizing high-resolution imaging techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM) to visualize the morphology of any resulting assemblies.

Physical Property Measurement: Characterizing the physical properties of these nano-assemblies, such as their size, stability, and encapsulation capabilities.

Expanding the Scope of Mechanistic Biological Investigations in Novel Systems

The structural motifs within 1-((4-Hydroxybenzyl)oxy)propan-2-one, such as the phenolic group, are found in many biologically active molecules. This suggests that the compound could have interesting biological properties. A crucial area for future research is the investigation of its biological activity and the elucidation of its mechanism of action in various biological systems.

Future research should focus on:

Screening for Biological Activity: Conducting a broad range of in vitro assays to screen for potential activities, such as antimicrobial, antioxidant, or enzyme inhibitory effects.

Target Identification: If biological activity is observed, identifying the specific molecular targets (e.g., proteins, enzymes) with which the compound interacts.

Mechanistic Studies: Employing techniques from molecular biology and biochemistry to unravel the detailed mechanism by which the compound exerts its biological effects.

Integration into Multi-component Systems for Enhanced Functionality

Looking further into the future, a significant research challenge and opportunity will be the integration of 1-((4-Hydroxybenzyl)oxy)propan-2-one into multi-component systems to create materials with enhanced or novel functionalities. Its functional groups provide handles for covalent attachment to polymers, surfaces, or other molecules.

Potential research directions include:

Polymer Functionalization: Grafting the compound onto polymer backbones to modify their properties, for example, to create functional coatings or drug-delivery vehicles.

Surface Modification: Immobilizing the compound on surfaces to create biosensors or to alter surface properties like wettability.

Development of Covalent Organic Frameworks (COFs): Using the compound as a building block for the synthesis of crystalline, porous materials with potential applications in catalysis or gas storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.